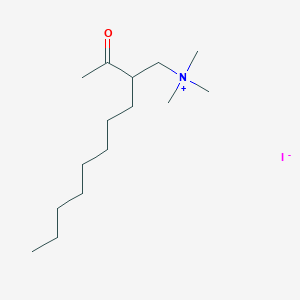
1-Decanaminium, 2-acetyl-N,N,N-trimethyl-, iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Decanaminium, 2-acetyl-N,N,N-trimethyl-, iodide is a quaternary ammonium compound with the molecular formula C15H32NO+.I-. It is known for its surfactant properties and is used in various industrial and research applications .
Vorbereitungsmethoden
The synthesis of 1-Decanaminium, 2-acetyl-N,N,N-trimethyl-, iodide typically involves the quaternization of 1-decanamine with methyl iodide in the presence of acetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale batch reactors where the reactants are mixed and heated to facilitate the reaction .
Analyse Chemischer Reaktionen
1-Decanaminium, 2-acetyl-N,N,N-trimethyl-, iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding amine and acetyl derivatives.
Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Decanaminium, 2-acetyl-N,N,N-trimethyl-, iodide is used in various scientific research applications, including:
Chemistry: As a surfactant and phase transfer catalyst in organic synthesis.
Biology: In cell culture and molecular biology for its antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the formulation of disinfectants and cleaning agents.
Wirkmechanismus
The compound exerts its effects primarily through its surfactant properties, disrupting cell membranes and leading to cell lysis. It targets lipid bilayers and can cause the dissociation of intermolecular interactions, making it effective as an antimicrobial agent .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
1-Hexanaminium, 2-acetyl-N,N,N-trimethyl-, iodide: A shorter chain analogue with similar properties but different solubility and efficacy profiles.
Didecyldimethylammonium chloride: Another quaternary ammonium compound used as a disinfectant with a broader spectrum of activity.
1-Decanaminium, 2-acetyl-N,N,N-trimethyl-, iodide is unique due to its specific chain length and acetyl group, which confer distinct physical and chemical properties compared to its analogues.
Eigenschaften
CAS-Nummer |
185110-09-2 |
|---|---|
Molekularformel |
C15H32INO |
Molekulargewicht |
369.32 g/mol |
IUPAC-Name |
2-acetyldecyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C15H32NO.HI/c1-6-7-8-9-10-11-12-15(14(2)17)13-16(3,4)5;/h15H,6-13H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
BWCVWDSEIIZXDZ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCC(C[N+](C)(C)C)C(=O)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















